molecular formula C11H15FN2O3S B4393059 N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide

Cat. No.: B4393059
M. Wt: 274.31 g/mol
InChI Key: YXCUAIKUSCDNTH-UHFFFAOYSA-N
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Description

N²-Ethyl-N²-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide is a synthetic sulfonamide-derived glycinamide compound. Its structure features a glycinamide backbone substituted with an ethyl group and a 4-fluorophenylsulfonyl moiety at the N²-position, as well as a methyl group at the terminal N-position.

Properties

IUPAC Name

2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O3S/c1-3-14(8-11(15)13-2)18(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCUAIKUSCDNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methylglycine in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then further reacted with ethyl iodide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The fluorophenyl ring may enhance the compound’s binding affinity and specificity towards certain proteins or receptors, leading to its biological effects.

Comparison with Similar Compounds

Sulfonyl Group Variations

  • The target compound’s 4-fluorophenylsulfonyl group enhances electron-withdrawing effects compared to analogs with methylsulfonyl (e.g., ) or 4-methylphenylsulfonyl (e.g., ). This may influence binding affinity to target proteins, as fluorinated sulfonamides often exhibit improved metabolic stability .

Terminal N-Substituents

  • A methyl group at the terminal N-position (target compound) reduces steric hindrance compared to larger substituents like 4-acetamidophenyl () or 4-phenoxyphenyl (). This may improve membrane permeability.

Aromatic vs. Aliphatic Substituents

  • In contrast, the target compound’s ethyl group prioritizes flexibility over rigid interactions.

Pharmacological Implications

  • Enzyme Inhibition: Sulfonamide derivatives like are known to inhibit carbonic anhydrases and proteases. The target compound’s fluorophenylsulfonyl group may confer selectivity for specific isoforms.
  • Metabolic Stability : Fluorine atoms (e.g., in ) generally reduce oxidative metabolism, extending half-life. The absence of metabolically labile groups (e.g., esters or amines) in the target compound supports this advantage.
  • Solubility : Polar substituents in and improve aqueous solubility but may limit blood-brain barrier penetration. The target compound’s balance of lipophilicity and moderate polarity could optimize bioavailability.

Biological Activity

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H19FN2O3S
  • Molecular Weight : 304.38 g/mol
  • IUPAC Name : this compound

The compound features a sulfonamide group, which is known for its ability to modulate various biological targets, including enzymes and receptors.

This compound primarily functions by interacting with specific biological targets:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes by binding to their active sites, thereby blocking their activity.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

  • In vitro Studies : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, it exhibited an IC50 value of 1.30 μM against HepG2 cells, indicating potent antitumor activity compared to established inhibitors like SAHA (IC50 = 17.25 μM) .
  • In vivo Studies : In xenograft models, the compound showed a tumor growth inhibition (TGI) rate of approximately 48.89%, suggesting its efficacy in reducing tumor size in live models .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on histone deacetylases (HDACs), particularly HDAC3:

  • Selectivity : It displayed class I HDAC selectivity with an IC50 value of 95.48 nM against HDAC3 .
  • Mechanistic Insights : The inhibition of HDACs is associated with the promotion of apoptosis and cell cycle arrest in cancer cells, contributing to its antitumor effects.

Table 1: Summary of Biological Activities

Activity TypeObservations
Antitumor ActivityIC50 = 1.30 μM against HepG2 cells; TGI = 48.89% in xenograft models
Enzyme InhibitionIC50 = 95.48 nM against HDAC3; promotes apoptosis
Receptor ModulationPotential modulation of various receptors involved in tumorigenesis

Case Study Example

In a study focused on developing selective HDAC inhibitors, this compound was identified as a promising lead compound due to its high potency and selectivity for HDAC3. This study utilized both in vitro and in vivo methodologies to assess the compound's efficacy, providing a comprehensive understanding of its biological profile .

Q & A

Q. Key Considerations :

  • Purity (>95%) is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Reaction yields (60-75%) depend on stoichiometric control of sulfonyl chloride and temperature (0–25°C) .

How is the structural integrity of N²-ethyl-N²-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide confirmed during synthesis?

Basic Research Question
Analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonamide (-SO₂-) protons (δ 3.1–3.3 ppm) and methyl groups (δ 2.8–3.0 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 375.4 (calculated for C₁₈H₂₁FN₃O₄S) .

What strategies resolve contradictory data in biological activity assays for this compound?

Advanced Research Question
Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from:

  • Assay Conditions : Buffer pH (e.g., Tris-HCl vs. phosphate) affects sulfonamide ionization.
  • Protein Binding : Use bovine serum albumin (BSA) controls to account for non-specific binding .
  • Validation : Replicate studies with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

How do structural modifications influence the compound's bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

Modification Impact on Activity Reference
4-Fluorophenyl group Enhances target selectivity
Ethyl vs. methyl sulfonamide Increased metabolic stability
N-Methyl glycineamide Reduces plasma protein binding

Q. Methodology :

  • Compare analogs via in vitro assays (e.g., kinase inhibition) and computational docking (AutoDock Vina) to identify critical interactions .

What experimental designs are recommended for assessing pharmacokinetic properties?

Advanced Research Question

  • In Vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
    • Permeability : Caco-2 cell monolayers (apparent permeability coefficient, Papp).
  • In Vivo Studies :
    • Plasma Half-Life : LC-MS/MS quantification in rodent models after IV/oral dosing .
    • Metabolite Identification : Liver microsome incubations with NADPH cofactor .

How does the compound interact with cyclooxygenase (COX) enzymes, and what techniques validate these interactions?

Advanced Research Question

  • Mechanism : The sulfonamide group binds to COX-2’s hydrophobic pocket, inhibiting arachidonic acid conversion.
  • Validation Methods :
    • X-ray Crystallography : Resolve ligand-enzyme complexes (PDB ID: 5KIR).
    • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

  • Thermal Stability : Stable at 25°C for 6 months (lyophilized form).
  • Photodegradation : Protect from light; amber vials reduce decomposition by 90% over 30 days.
  • Hydrolytic Stability : Degrades rapidly in acidic conditions (t₁/₂ = 2 h at pH 2) but stable at pH 7–9 .

How can researchers optimize formulations for in vivo delivery?

Advanced Research Question

  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability (30% increase in AUC).
  • Solubility Enhancers : Co-solvents (e.g., PEG 400) or cyclodextrin complexes improve aqueous solubility (from 0.5 mg/mL to 5 mg/mL) .

What analytical methods quantify trace impurities in synthesized batches?

Basic Research Question

  • LC-MS/MS : Detect sulfonic acid byproducts (limit of detection: 0.1%).
  • ICP-OES : Screen for heavy metal catalysts (e.g., Pd < 10 ppm) .

How do electronic effects of the 4-fluorophenyl group influence reactivity in further derivatization?

Advanced Research Question

  • Electron-Withdrawing Effect : The fluorine atom directs electrophilic substitution to the meta position.
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ and K₂CO₃ (yield: 50–65%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide

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